molecular formula C6H13N B13496512 2-Ethyl-2-methylazetidine

2-Ethyl-2-methylazetidine

Cat. No.: B13496512
M. Wt: 99.17 g/mol
InChI Key: GOGSYMAYQUIPOG-UHFFFAOYSA-N
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Description

2-Ethyl-2-methylazetidine is a four-membered nitrogen-containing heterocycle. It is a derivative of azetidine, characterized by the presence of an ethyl group and a methyl group attached to the nitrogen atom. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Ethyl-2-methylazetidine can be synthesized through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For example, the cyclization of 1,3-bis-triflate can lead to the formation of the azetidine ring . Another method involves the chemoselective reduction of N-Boc azetidine-2-carboxylic acid .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions may vary depending on the desired application and production scale.

Chemical Reactions Analysis

Types of Reactions: 2-Ethyl-2-methylazetidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the functional groups attached to the azetidine ring.

    Substitution: The compound can undergo substitution reactions, where one or more substituents on the ring are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often employed.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution pattern.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a wide range of substituted azetidines.

Mechanism of Action

The mechanism of action of 2-Ethyl-2-methylazetidine involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical reactions, which can modify its structure and reactivity. These modifications can influence its interaction with biological molecules and systems, leading to specific biological effects .

Properties

Molecular Formula

C6H13N

Molecular Weight

99.17 g/mol

IUPAC Name

2-ethyl-2-methylazetidine

InChI

InChI=1S/C6H13N/c1-3-6(2)4-5-7-6/h7H,3-5H2,1-2H3

InChI Key

GOGSYMAYQUIPOG-UHFFFAOYSA-N

Canonical SMILES

CCC1(CCN1)C

Origin of Product

United States

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